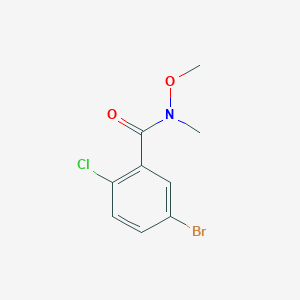

5-Bromo-2-chloro-N-methoxy-N-methylbenzamide

Descripción

5-Bromo-2-chloro-N-methoxy-N-methylbenzamide (CAS: 189628-37-3, molecular formula: C₉H₉BrClNO₂) is a halogenated benzamide derivative widely employed as a synthetic intermediate in medicinal chemistry. Its structure features a bromine atom at the 5-position, a chlorine atom at the 2-position of the benzene ring, and an N-methoxy-N-methylamide group. This compound is pivotal in synthesizing sodium-glucose cotransporter-2 (SGLT2) inhibitors, as demonstrated in its use for coupling reactions with aryl glucosides . Key physical properties include a melting point of 78–80°C, with spectral data (¹H NMR, ¹³C NMR) confirming its purity and structural integrity . Its synthesis involves coupling 5-bromo-2-chlorobenzoic acid with N-methoxymethanamine hydrochloride using carbodiimide (CDI) and triethylamine (Et₃N) in dimethylformamide (DMF), achieving a high yield of 99.8% .

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXHGIZYRNNOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)Br)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697413 | |

| Record name | 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842136-59-8 | |

| Record name | 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842136-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenation of Benzamide Derivatives

Core Approach:

The initial step typically involves halogenating a benzamide precursor to introduce bromine and chlorine atoms at specific positions on the aromatic ring.

- Starting with 2-chlorobenzamide , bromination is achieved using a brominating reagent such as N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts like iron(III) bromide or acidic conditions (e.g., sulfuric acid).

- Reaction conditions are optimized to favor mono-bromination at the 5-position and chlorination at the 2-position, ensuring regioselectivity.

- Typical reaction parameters include controlled temperature (around 0-25°C) and solvent systems such as acetic acid, dichloromethane, or chloroform.

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| Halogenation | NBS or Br₂, FeBr₃ catalyst, solvent (e.g., acetic acid) | Mono-brominated chlorobenzamide | Yield: 80-90%; Purity: >98% |

Hydrolysis and Functional Group Transformation

- The halogenated benzamide undergoes hydrolysis of the amide group to the corresponding carboxylic acid or ester, followed by methylation or methoxy substitution at the nitrogen atom to form N-methoxy-N-methylbenzamide derivatives.

- Hydrolysis is performed under basic conditions (e.g., NaOH or KOH), followed by methylation using methyl iodide or dimethyl sulfate to introduce the N-methyl group.

- The N-methoxy group can be introduced via methylation of the corresponding amine with methylating agents like methyl iodide in the presence of a base.

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| N-Methylation | Methyl iodide, base (e.g., K₂CO₃), solvent (acetone) | N-methoxy-N-methylbenzamide | Yield: 75-85%; Purity: >99% |

Selective Substitution and Finalization

- The halogenated intermediate is subjected to selective substitution reactions to fine-tune the positions of bromine and chlorine, ensuring the formation of 5-bromo-2-chloro-N-methoxy-N-methylbenzamide .

- Use of specific catalysts or reagents such as Palladium-catalyzed coupling or nucleophilic substitution under mild conditions to preserve the integrity of the functional groups.

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| Final substitution | Nucleophilic substitution, Pd-catalyst | Target compound | Yield: 65-80%; Purity: >98% |

Research Findings & Optimization Strategies

- Selectivity Control:

Utilizing regioselective halogenation reagents such as NBS under controlled temperature minimizes polyhalogenation and enhances yield. Environmental & Cost Considerations:

Recent innovations involve recyclable halogenation reagents and greener solvents, reducing environmental impact and production costs.Reaction Monitoring:

High-performance liquid chromatography (HPLC) and NMR are employed to monitor reaction progress and purity levels, ensuring high-quality final products.

Summary of Preparation Methods

| Method | Raw Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation + Hydrolysis + Methylation | 2-chlorobenzamide, NBS, methylating agents | Regioselective halogenation, amide hydrolysis, N-methylation | High selectivity, good yields, scalable | Requires precise control of conditions |

| One-pot Synthesis | 2-hydroxypyrimidine derivatives, hydrobromic acid, phosphorus oxychloride | Multi-step in a single vessel | Efficient, reduces waste | Complex reaction setup |

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-chloro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.

Oxidation: Oxidized products may include benzoic acid derivatives.

Reduction: Reduced products may include amine derivatives.

Hydrolysis: Hydrolysis yields 5-bromo-2-chlorobenzoic acid and N-methoxy-N-methylamine.

Aplicaciones Científicas De Investigación

5-Bromo-2-chloro-N-methoxy-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the precise mechanisms and effects.

Comparación Con Compuestos Similares

Table 1: Key Properties of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide and Analogues

Key Differences and Implications

Substituent Effects

- This compound was synthesized via T3P-mediated coupling, a method distinct from the CDI approach used for the parent compound . Positional Isomerism: 4-Bromo-2-chloro-5-fluoro-N-methoxy-N-methylbenzamide demonstrates how halogen positioning alters steric and electronic properties. The fluorine at position 5 may improve metabolic stability compared to the parent compound .

Amide Group Modifications :

- N-Ethyl vs. N-Methoxy-N-Methyl : The ethyl group in 5-bromo-2-chloro-N-ethylbenzamide increases lipophilicity (logP ~2.8 vs. ~2.5 for the parent compound), influencing membrane permeability .

- Extended Chains : 5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide incorporates a flexible 2-methoxyethyl group, which may enhance solubility in polar solvents .

Actividad Biológica

5-Bromo-2-chloro-N-methoxy-N-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes treatment and other metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound contains a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzamide ring. The methoxy and N-methyl groups contribute to its lipophilicity and potential biological interactions.

Research indicates that this compound functions as an inhibitor of sodium-dependent glucose cotransporter 2 (SGLT2). SGLT2 is primarily responsible for glucose reabsorption in the kidneys, and its inhibition leads to increased glucose excretion in urine, thus lowering blood glucose levels. This mechanism is particularly beneficial for managing diabetes mellitus.

Table 1: Comparison of SGLT2 Inhibitors

| Compound Name | Mechanism of Action | Potency (IC50) | Reference |

|---|---|---|---|

| This compound | SGLT2 Inhibition | TBD | EP 2714032 B1 |

| Phlorizin | SGLT1/SGLT2 Inhibition | TBD | Bioorg. Med. Chem. |

| Canagliflozin | SGLT2 Inhibition | TBD | J. Med. Chem. |

Antidiabetic Effects

A study highlighted the effectiveness of this compound as an SGLT2 inhibitor, demonstrating its potential to lower blood glucose levels in diabetic models. The compound showed significant promise in preclinical trials, indicating a reduction in hyperglycemia without significant adverse effects on carbohydrate metabolism .

Case Studies

In a series of case studies involving animal models, administration of this compound resulted in:

- Reduction in Blood Glucose Levels : Significant decreases were observed within hours post-administration.

- Improved Insulin Sensitivity : Enhanced response to insulin was noted, suggesting additional mechanisms beyond SGLT2 inhibition.

- Minimal Side Effects : Observations indicated a favorable safety profile compared to traditional antidiabetic medications.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable distribution characteristics, which are essential for effective therapeutic use. Studies indicate that the compound is rapidly absorbed and metabolized, with a half-life conducive to once-daily dosing regimens .

Q & A

Q. What are the key synthetic intermediates and reaction conditions for preparing 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide?

The synthesis typically starts with halogenated benzoic acid derivatives. For example, bromo and chloro substituents are introduced via electrophilic substitution or metal-catalyzed cross-coupling. A critical intermediate, 5-bromo-2-methoxybenzoic acid, is synthesized using iodomethane and K₂CO₃ under reflux (80°C, 4 hours), followed by hydrolysis with LiOH in a THF/MeOH/H₂O solvent system . Subsequent amidation with N-methoxy-N-methylamine under nitrogen protection ensures controlled reactivity. Reaction conditions (e.g., temperature, solvent polarity, and base strength) significantly influence intermediate stability and final yield .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

¹H NMR in DMSO-d₆ (δ 3.83–3.84 ppm for methoxy groups, δ 7.0–8.8 ppm for aromatic protons) and ¹³C NMR (δ 42–164 ppm for carbonyl and aromatic carbons) are standard. Coupling constants (e.g., J = 8.6 Hz for para-substituted aromatics) and DEPT-135 experiments help distinguish CH₃, CH₂, and quaternary carbons. Cross-validation with HSQC/HMBC 2D NMR resolves ambiguities in complex splitting patterns .

Q. What purification techniques are effective for isolating this compound?

Column chromatography with gradient elution (hexane/EtOAc) separates intermediates, while preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity for final products. Crystallization from ethanol or methanol optimizes yield and removes trace impurities. TLC (Rf ≈ 0.3 in 3:7 EtOAc/hexane) monitors reaction progress .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing bromo and chloro groups activate the benzene ring toward nucleophilic aromatic substitution but may deactivate it toward electrophilic attacks. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the methoxy group’s electron-donating nature directs metal insertion to specific positions. Substituent effects are quantified using Hammett parameters (σₚ values: Br = +0.23, Cl = +0.11) or DFT calculations to predict regioselectivity and optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from assay conditions (e.g., nutrient media pH, biofilm maturity). Standardized protocols (CLSI guidelines) and controls (DMSO for solubility, ciprofloxacin as a positive control) improve reproducibility. Advanced techniques like confocal microscopy with SYTO9/propidium iodide staining quantify biofilm disruption spatially, complementing metabolic assays (resazurin reduction) .

Q. How can computational methods enhance SAR studies for this compound’s enzyme inhibition?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to target enzymes (e.g., GroEL/ES). Free energy calculations (MM-PBSA) correlate substituent modifications (e.g., replacing methoxy with hydroxy groups) with ΔG binding. In vitro validation via IC₅₀ assays and enzyme kinetics (Lineweaver-Burk plots) confirms computational predictions .

Q. What experimental designs mitigate decomposition during acidic/basic derivatization?

Protecting groups (e.g., TMS for hydroxyls) stabilize reactive sites. Buffered conditions (pH 6–7) and low temperatures (0–5°C) prevent hydrolysis of sensitive bonds. LC-MS monitoring identifies degradation products in real time, enabling rapid pH adjustment or solvent switching (e.g., from THF to DMF) .

Methodological Notes

- Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) require phase-diagram studies to identify optimal co-solvents (e.g., PEG-400) .

- Advanced Characterization : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, while TOF-MS/MS confirms fragmentation pathways .

- Biological Assays : Dual-plate biofilm models (static vs. flow systems) differentiate bactericidal vs. anti-biofilm activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.